molecular formula C15H16N4O2S2 B5704578 5-[2-(2,4-Dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

5-[2-(2,4-Dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B5704578
M. Wt: 348.4 g/mol
InChI Key: VQFZHSYGNAHMSM-UHFFFAOYSA-N
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Description

5-[2-(2,4-Dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two thiazole rings, a dimethoxyaniline moiety, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,4-Dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Dimethoxyaniline Moiety: The dimethoxyaniline group is introduced via a nucleophilic substitution reaction. This involves the reaction of 2,4-dimethoxyaniline with a suitable electrophilic thiazole derivative.

    Formation of the Second Thiazole Ring: The second thiazole ring is formed through a similar cyclization reaction as the first, using appropriate precursors.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,4-Dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the thiazole ring or the amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives, amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-[2-(2,4-Dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is studied for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound is used as a probe in various biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is explored for its potential use in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[2-(2,4-Dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2,4-Dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern and the presence of both aniline and thiazole moieties

Properties

IUPAC Name

5-[2-(2,4-dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-8-13(23-14(16)17-8)11-7-22-15(19-11)18-10-5-4-9(20-2)6-12(10)21-3/h4-7H,1-3H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFZHSYGNAHMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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